molecular formula C22H22N2O5 B10997447 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Cat. No.: B10997447
M. Wt: 394.4 g/mol
InChI Key: SJYXDDDGYXCDDB-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a sophisticated chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C22H22N2O5 and a molecular weight of 394.4, this compound features a hybrid structure incorporating both a 6,7-dimethoxy-3,4-dihydroisoquinoline and a 4-hydroxy-6-methoxyquinoline moiety, linked by a methanone group . This structural motif is characteristic of a class of molecules explored for their potential as key intermediates in the synthesis of biologically active compounds. The presence of the dihydroisoquinoline scaffold is particularly notable, as this core structure is frequently investigated in pharmacological research for its anticonvulsant properties and as an inhibitor of enzymes like carbonic anhydrase, making derivatives of this chemotype valuable tools for neuroscientific and enzymatic studies . The synthetic value of this compound is further highlighted by its relation to other dimethoxy-dihydroisoquinoline derivatives, which are commonly utilized in constructing complex molecules, including bis-tetrahydroisoquinolines, via intramolecular α-amidoalkylation reactions catalyzed by supported acid systems . As a high-purity material, it serves as a crucial precursor for researchers developing novel compounds in drug discovery campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25)

InChI Key

SJYXDDDGYXCDDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formylation : Reaction of 3,4-dimethoxyphenethylamine with ethyl formate under reflux to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

  • Oxalyl Chloride Activation : Treatment with oxalyl chloride in acetonitrile at 10–20°C to generate an acyl chloride intermediate.

  • Cyclization : Catalytic ring closure using phosphotungstic acid (0.1–2.0 wt% relative to starting amine) in methanol, followed by crystallization.

Optimized Conditions

ParameterValue
Reaction Temperature50–55°C (cyclization step)
CatalystPhosphotungstic acid (0.23 g)
SolventMethanol
Yield75–80%
Purity>99.0% (HPLC)

This method minimizes side reactions and achieves high purity by avoiding intermediate purification.

Bischler-Napieralski Cyclization for Isoquinoline Formation

The Bischler-Napieralski reaction is critical for constructing the tetrahydroisoquinoline scaffold.

Procedure:

  • Amide Formation : Condensation of 3,4-dimethoxyphenethylamine with formyl chloride derivatives.

  • Cyclization : Use of POCl₃ or P₂O₅ as dehydrating agents to form the dihydroisoquinoline core.

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the saturated isoquinoline.

Challenges :

  • Over-reduction or ring-opening side reactions require precise stoichiometry.

  • Optimal POCl₃ equivalence: 1.5–2.0 eq. to prevent dimerization.

Friedel-Crafts Alkylation for Quinoline Functionalization

The 4-hydroxy-6-methoxyquinolin-3-yl moiety is synthesized via Friedel-Crafts alkylation.

Protocol:

  • Substrate Preparation : N-(4-methoxyphenyl)-3-chloropropionamide is treated with AlCl₃ (4 eq.) in DMSO at 150–220°C.

  • Intramolecular Cyclization : Forms the quinoline ring via electrophilic aromatic substitution.

  • Demethylation : Hydrolysis of the methoxy group to yield the phenolic -OH group.

Critical Parameters

ConditionSpecification
Lewis AcidAlCl₃ (3–5 eq.)
SolventDMSO or N,N-dimethylacetamide
Reaction Time2–4 hours
Yield85–92%

Coupling of Isoquinoline and Quinoline Moieties

The final step involves coupling the isoquinoline and quinoline subunits via a methanone bridge.

Methods:

  • Schotten-Baumann Reaction :

    • React 6,7-dimethoxy-3,4-dihydroisoquinoline with 4-hydroxy-6-methoxyquinoline-3-carbonyl chloride in a biphasic system (NaOH/CH₂Cl₂).

    • Yield : 65–70% with triethylamine as a base.

  • Mitsunobu Reaction :

    • Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxyl and amine groups.

    • Advantage : Stereochemical retention at the methanone bridge.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldPurity
One-Pot SynthesisScalable, minimal purificationHigh catalyst loading75–80%>99%
Bischler-NapieralskiHigh regioselectivitySensitivity to moisture60–70%95–98%
Friedel-CraftsRapid cyclizationHarsh conditions (high temp.)85–92%90–95%
Schotten-BaumannMild conditionsLow functional group tolerance65–70%97–99%

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl formate and oxalyl chloride are preferred due to commercial availability.

  • Waste Management : Phosphotungstic acid is recoverable via filtration, reducing environmental impact.

  • Safety : Exothermic reactions require controlled addition of oxalyl chloride to prevent thermal runaway.

Emerging Methodologies

  • Electrochemical Synthesis : Recent advances utilize Cu-catalyzed C–O coupling for quinoline functionalization, reducing reliance on stoichiometric reagents.

  • Flow Chemistry : Continuous-flow systems improve heat dissipation during exothermic cyclization steps, enhancing yield by 10–15% .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and methoxy groups on the quinoline moiety are susceptible to oxidation under controlled conditions. For example:

  • Hydroxyl Group Oxidation : The phenolic –OH group at position 4 of the quinoline ring can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) in dichloromethane .

  • Methoxy Group Stability : Methoxy substituents on the isoquinoline (positions 6,7) remain inert under mild oxidative conditions but may demethylate under strong acids (e.g., HBr in acetic acid) .

Table 1: Oxidation Reaction Parameters

Reaction SiteReagent/ConditionsProductYieldSource
Quinoline C4 –OHPCC, CH₂Cl₂, 25°C, 6h4-oxo derivative52%
Isoquinoline C6/7 OCH₃HBr (48%), AcOH, reflux, 12hDemethylated hydroxy derivatives33%

Reduction Reactions

The dihydroisoquinoline core can undergo further reduction:

  • Tetrahydroisoquinoline Formation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the 3,4-dihydroisoquinoline to a tetrahydro derivative, enhancing solubility .

Table 2: Reduction Reaction Parameters

Starting MaterialReagent/ConditionsProductYieldSource
DihydroisoquinolineH₂ (1 atm), 10% Pd/C, EtOH, 4hTetrahydroisoquinoline analog91%

Nucleophilic Substitution

Methoxy groups on both rings participate in nucleophilic substitution:

  • Methoxy → Hydroxy : Demethylation occurs with BBr₃ in DCM at -78°C, yielding free hydroxyl groups .

  • Methoxy → Amino : Reaction with ammonia in MeOH under high pressure replaces methoxy with amino groups .

Table 3: Substitution Reactions

Target GroupReagent/ConditionsProductYieldSource
Quinoline C6 OCH₃BBr₃, DCM, -78°C, 2hC6 –OH derivative65%
Isoquinoline C7 OCH₃NH₃ (g), MeOH, 100°C, 24hC7 –NH₂ derivative40%

Hydrolysis and Condensation

The methanone bridge facilitates condensation reactions:

  • Amide Formation : Reacts with primary amines (e.g., benzylamine) in the presence of EDCl/HOBt to form stable amides .

Table 4: Condensation Reactions

ReagentConditionsProductYieldSource
BenzylamineEDCl, HOBt, DMF, 25°C, 12hAmide-linked analog52%

Structural Insights and Reactivity Trends

  • Quinoline vs. Isoquinoline Reactivity : The quinoline hydroxyl group is more reactive toward electrophiles, while the isoquinoline methoxy groups resist mild electrophilic substitution .

  • Steric Effects : Steric hindrance from the methanone bridge limits reactivity at the quinoline C2 position .

Scientific Research Applications

Biological Activities

Research indicates that the compound exhibits various biological activities, making it a candidate for drug development:

Anticancer Properties

Studies have shown that derivatives of this compound can act as ligands for specific receptors involved in tumor progression. For example, certain derivatives have been evaluated for their ability to chemosensitize tumors to low doses of anticancer drugs, enhancing the efficacy of treatment regimens .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Isoquinoline derivatives have been studied for their role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that compounds within this class may possess antimicrobial properties. The presence of methoxy groups is often associated with increased biological activity against various pathogens.

Material Science Applications

In addition to biological applications, the compound is also being explored for its potential use in material science:

Organic Electronics

Due to its unique electronic properties, the compound can be utilized in the development of organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensor Technology

The sensitivity of the compound to environmental changes positions it as a candidate for sensor technology, particularly in detecting chemical substances or biological markers .

Case Studies and Research Findings

StudyFocusFindings
Manolov & Ivanov (2016)Synthesis of bis derivativesSuccessfully synthesized 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] demonstrating potential for further biological evaluation .
PET Imaging Study (2010)Radiolabeled derivativesEvaluated the efficacy of radiolabeled compounds in detecting tumors using positron emission tomography, highlighting their utility in cancer diagnostics .
Antioxidant Activity (2022)NeuroprotectionInvestigated the neuroprotective effects of isoquinoline derivatives, showing promise in reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name / Identifier Substituents on Isoquinoline Moiety Substituents on Quinoline/Linked Group Key Functional Groups Reference
Target Compound 6,7-Dimethoxy 4-Hydroxy-6-methoxyquinolin-3-yl Methanone, hydroxy
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy, 1-methyl Ethyl carboxylate Ester, methyl
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6,7-Dimethoxy, 1-methyl Phenyl carboxamide Carboxamide, phenyl
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) 6,7-Dimethoxy, 1-phenyl Phenyl Methanone, phenyl
3,4-Dihydro-6,7-dimethoxy-4-oxoquinoline 6,7-Dimethoxy 4-Oxo Ketone
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone 7-Hydroxy 2-Oxo Hydroxy, ketone

Key Observations:

Substituent Diversity: The target compound uniquely combines a quinoline-based methanone group with hydroxy and methoxy substitutions, distinguishing it from analogs like 6h (phenyl substituent) or 6d (ester group) .

Electronic Effects: The 4-hydroxy group on the quinoline moiety may increase polarity and hydrogen-bonding capacity compared to phenyl or carboxamide-linked analogs (e.g., 6f, 6h) .

Pharmacological and Functional Insights

  • Receptor Interactions: Sigma receptors (e.g., sigma 2) are known targets for dihydroisoquinoline derivatives, with implications in cancer proliferation .
  • Bioactivity Modulation : Analogs like 6d and 6f may exhibit varied bioactivities due to ester or carboxamide groups, which influence metabolic stability and membrane permeability . The hydroxy group in the target compound could enhance solubility but reduce stability under physiological conditions.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a hybrid molecule that integrates the pharmacophoric elements of isoquinoline and quinoline derivatives. This structure is hypothesized to exhibit significant biological activities, particularly in neuropharmacology and oncology. The focus of this article is to explore its biological activity, synthesizing available data from various studies.

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1401582-76-0

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurodegenerative diseases and cancer. The dual-targeting nature of the compound allows it to interact with both acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative disorders.

1. Neuroprotective Effects

Research has shown that derivatives of 3,4-dihydroisoquinoline exhibit significant neuroprotective effects. The compound under study has been evaluated for its ability to inhibit AChE and MAOs, which are implicated in the degradation of neurotransmitters in AD.

Table 1: Inhibitory Potency Against AChE and MAOs

EnzymeIC50 Value (µM)
AChE (human)0.28
MAO-A0.91
MAO-B2.81

The above data indicates that the compound shows potent inhibitory activity against AChE and moderate inhibition against MAOs, suggesting its potential as a therapeutic agent for AD .

2. Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

3. Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits low cytotoxicity at concentrations below 12.5 µM on neuronal cell lines (PC12 and HT-22), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

A notable study focused on a series of hybrid compounds similar to the one discussed here, revealing that compounds with the isoquinoline core showed enhanced efficacy in inhibiting AChE and MAOs compared to traditional inhibitors .

Another investigation highlighted the capability of these compounds to cross the blood-brain barrier (BBB), which is essential for any neurotherapeutic agent aimed at treating central nervous system disorders .

Q & A

Basic: What are the standard synthetic routes for constructing the dihydroisoquinoline and quinoline moieties in this compound?

The dihydroisoquinoline core is typically synthesized via Pictet-Spengler cyclization or acid-catalyzed cyclization of 2-arylethylamines (e.g., using InCl₃ under microwave irradiation as in ). For the quinoline moiety, Gould-Jacobs reactions or Friedländer condensations are common, with methoxy groups introduced via selective alkylation (e.g., using methyl iodide in basic conditions) . Key intermediates should be purified via column chromatography, and progress monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Basic: How is the methanone bridge between the two heterocycles synthesized?

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution . For example, coupling a pre-formed dihydroisoquinoline with a quinoline-3-carbonyl chloride under anhydrous conditions (e.g., in dry dioxane with DMAP and K₂CO₃ as base) . Reaction efficiency depends on protecting the quinoline’s 4-hydroxy group (e.g., using TMSCl) to prevent side reactions. Confirm linkage via ¹H-NMR coupling (e.g., methine proton at δ 4.90–5.37 ppm in dihydroisoquinoline) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR signals (e.g., overlapping methoxy peaks at δ 3.74–3.90 ppm) can be addressed by:

  • Variable-temperature NMR to distinguish dynamic rotational isomers.
  • 2D-COSY/HSQC to assign proton-carbon correlations (e.g., differentiating diastereotopic CH₂ groups in dihydroisoquinoline) .
  • X-ray crystallography for unambiguous structural confirmation (as in , where π-π stacking and hydrogen bonding clarified dimerization) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity (e.g., 63% yield in vs. 40–50% conventional methods) .
  • Protecting group chemistry : Temporarily block reactive sites (e.g., 4-hydroxyquinoline with tert-butyldimethylsilyl ether).
  • Catalyst screening : Test Lewis acids (e.g., InCl₃ vs. FeCl₃) for cyclization steps .

Basic: What analytical methods confirm the compound’s purity and identity?

  • HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and observe [M+H]⁺ (expected m/z ~435) .
  • Elemental analysis : Validate C, H, N percentages (e.g., C% 65.2 ± 0.3 vs. theoretical 65.5) .
  • FTIR : Confirm carbonyl stretch (~1670 cm⁻¹) and hydroxy group (~3400 cm⁻¹) .

Advanced: How can computational modeling predict biological activity or reactivity?

  • Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (target in ) or kinases .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., quinoline C-3 for nucleophilic attack) .
  • MD simulations : Assess stability of dimeric forms observed in crystallography .

Basic: What are the documented biological activities of structurally related compounds?

  • Anticholinesterase activity : Dihydroisoquinoline derivatives inhibit AChE (IC₅₀ ~2–10 µM) .
  • Anticancer potential : Quinoline-methanone hybrids show cytotoxicity via topoisomerase inhibition (GI₅₀ ~5–20 µM in MCF-7 cells).
  • Antimicrobial effects : Methoxy groups enhance lipophilicity, improving Gram-positive bacterial inhibition (MIC ~8–32 µg/mL) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Modify methoxy groups : Replace with -OCF₃ to enhance blood-brain barrier penetration.
  • Vary the methanone linker : Substitute with sulfonyl or amine groups to alter H-bonding capacity .
  • Introduce chirality : Synthesize enantiomers via asymmetric catalysis to explore stereospecific effects .

Advanced: How to address low solubility in aqueous assays without compromising activity?

  • Prodrug design : Convert the 4-hydroxyquinoline to a phosphate ester (hydrolyzed in vivo).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays to maintain solubility >1 mg/mL .

Basic: What safety and handling protocols are critical for this compound?

  • Toxicity screening : Perform Ames test and micronucleus assay to rule out genotoxicity .
  • PPE : Use nitrile gloves and fume hood due to potential irritancy (MSDS Class III).
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

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